

analytical chemistry standards for 1-Amino-1-cyclopropanecarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	1-Amino-1-cyclopropanecarbonitrile hydrochloride
Cat. No.:	B1284011

[Get Quote](#)

Application Notes and Protocols: 1-Amino-1-cyclopropanecarbonitrile hydrochloride

Introduction

1-Amino-1-cyclopropanecarbonitrile hydrochloride (CAS No. 127946-77-4) is a specialized chemical intermediate used in pharmaceutical research and drug development.^[1] Its unique cyclopropyl moiety combined with amino and nitrile functional groups makes it a valuable building block in organic synthesis.^[1] As a critical raw material, ensuring its identity, purity, and quality is paramount. These application notes provide a summary of the analytical standards and detailed protocols for the characterization of **1-Amino-1-cyclopropanecarbonitrile hydrochloride**.

Physicochemical and Analytical Data Summary

The following tables summarize the key physicochemical properties and typical analytical specifications for a reference standard of **1-Amino-1-cyclopropanecarbonitrile hydrochloride**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	127946-77-4	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₇ CIN ₂	[3] [5]
Molecular Weight	118.56 g/mol	[1] [4] [5]
Synonyms	1-Amino-1-cyanocyclopropane hydrochloride, 1- Aminocyclopropyl Cyanide Hydrochloride	[1] [4]
Appearance	Off-white to pale brown powder or crystals	[1] [3] [6]
Melting Point	178-223 °C (decomposes)	[1] [6]
Storage	Store at 2-8°C, under an inert atmosphere	[1] [6]

Table 2: Analytical Specifications for Reference Standard

Analytical Test	Specification	Method
Purity (NMR)	≥ 97%	Quantitative NMR (qNMR)
Assay (Titration)	≥96.0 to ≤104.0% (as Chloride)	Argentometric Titration
Identity	Conforms to the structure	¹ H NMR, ¹³ C NMR, FT-IR, MS
Water Content	Report Value	Karl Fischer Titration
Residual Solvents	To be determined based on synthesis	GC-HS

Experimental Protocols

The following are representative protocols for the analytical characterization of **1-Amino-1-cyclopropanecarbonitrile hydrochloride**.

Note: These are general methodologies and may require optimization for specific instrumentation and sample matrices.

This protocol describes the determination of the purity of **1-Amino-1-cyclopropanecarbonitrile hydrochloride** using ^1H NMR with an internal standard of known purity.

3.1.1 Materials and Reagents

- Sample: **1-Amino-1-cyclopropanecarbonitrile hydrochloride**
- Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified reference material)
- Solvent: Deuterium oxide (D_2O) or DMSO-d_6
- Equipment: 400 MHz (or higher) NMR Spectrometer, analytical balance, volumetric flasks, Class A pipettes.

3.1.2 Sample Preparation

- Accurately weigh approximately 10 mg of **1-Amino-1-cyclopropanecarbonitrile hydrochloride** into a clean vial.
- Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial.
- Dissolve the mixture in 1.0 mL of D_2O .
- Vortex the solution until fully dissolved.
- Transfer approximately 0.7 mL of the solution into a clean, dry NMR tube.

3.1.3 NMR Data Acquisition

- Tune and shim the spectrometer according to standard procedures.
- Acquire a quantitative ^1H NMR spectrum with the following example parameters:

- Pulse Program: Standard quantitative pulse sequence (e.g., zg30)
- Number of Scans: 16 or 32
- Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
- Acquisition Time: ~4 seconds
- Spectral Width: 20 ppm

3.1.4 Data Analysis

- Apply Fourier transform, phase correction, and baseline correction to the spectrum.
- Integrate the well-resolved proton signals of the analyte and the internal standard. For 1-Amino-1-cyclopropanecarbonitrile, the two methylene groups on the cyclopropane ring should appear as distinct signals. For maleic acid, the vinylic proton signal is used.
- Calculate the purity using the following formula:

$$\text{Purity (\%)} = (\text{I_analyte} / \text{N_analyte}) * (\text{N_IS} / \text{I_IS}) * (\text{MW_analyte} / \text{MW_IS}) * (\text{m_IS} / \text{m_analyte}) * \text{P_IS}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P_IS = Purity of the Internal Standard

This protocol confirms the functional groups present in the molecule.

3.2.1 Equipment

- Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

3.2.2 Procedure

- Record a background spectrum of the clean ATR crystal.
- Place a small amount of the **1-Amino-1-cyclopropanecarbonitrile hydrochloride** powder directly onto the ATR crystal.
- Apply pressure using the ATR anvil to ensure good contact.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
- Compare the resulting spectrum with a reference spectrum. Expected characteristic peaks include N-H stretches (amine), C≡N stretch (nitrile), and C-H stretches (cyclopropyl).

This protocol confirms the molecular weight of the free base form of the compound.

3.3.1 Equipment and Reagents

- Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS or flow injection).
- Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.

3.3.2 Procedure

- Prepare a dilute solution of the sample (~10 $\mu\text{g}/\text{mL}$) in the solvent.
- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire the mass spectrum in positive ion mode.

- The expected protonated molecule $[M+H]^+$ for the free base ($C_4H_6N_2$) should be observed at $m/z \approx 83.06$.^[5]

This protocol quantifies the chloride content to determine the assay value.^[3]

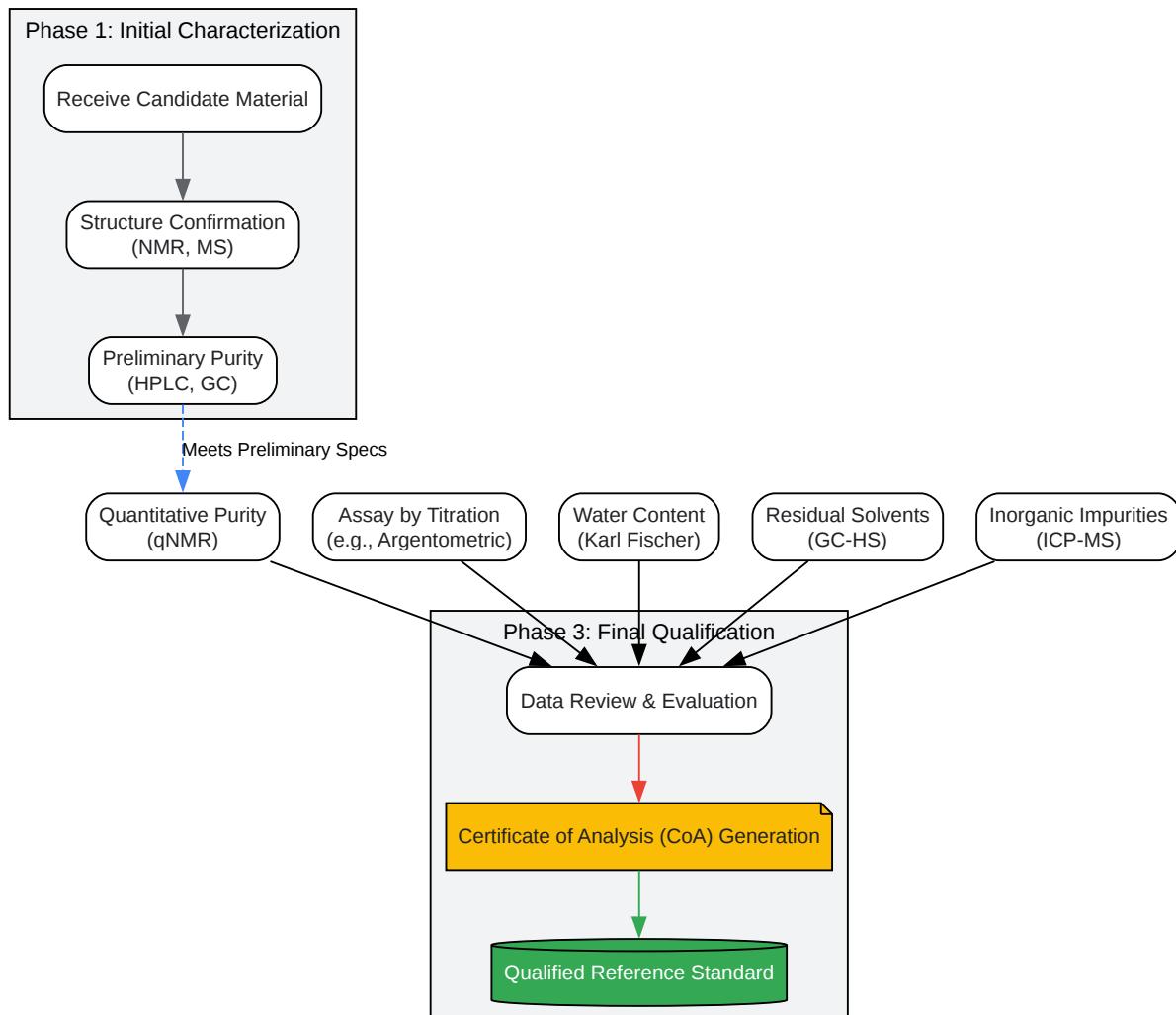
3.4.1 Equipment and Reagents

- Titrant: 0.1 M Silver Nitrate ($AgNO_3$) solution, standardized.
- Indicator: Potassium chromate (K_2CrO_4) solution.
- Solvent: Deionized water.
- Equipment: Analytical balance, burette, flasks.

3.4.2 Procedure

- Accurately weigh approximately 100 mg of the sample into a conical flask.
- Dissolve the sample in 50 mL of deionized water.
- Add 1 mL of potassium chromate indicator solution. The solution will turn yellow.
- Titrate with standardized 0.1 M $AgNO_3$ solution until the first appearance of a permanent reddish-brown precipitate (silver chromate).
- Record the volume of titrant used.
- Perform a blank titration and subtract the blank volume from the sample titration volume.

$$3.4.3 \text{ Calculation Assay (\%)} = (V_{AgNO_3} * M_{AgNO_3} * MW_{analyte}) / (m_{sample} * 1000) * 100$$


Where:

- V_{AgNO_3} = Volume of $AgNO_3$ titrant used (mL)
- M_{AgNO_3} = Molarity of $AgNO_3$ solution

- MW_analyte = Molecular weight of **1-Amino-1-cyclopropanecarbonitrile hydrochloride** (118.56 g/mol)
- m_sample = mass of the sample (g)

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the qualification of a chemical reference standard.

[Click to download full resolution via product page](#)

Caption: Workflow for the Qualification of a Chemical Reference Standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Amino-1-cyclopropanecarbonitrile hydrochloride, 97%, COA, Certificate of Analysis, 127946-77-4, A 2664 [ottokemi.com]
- 3. 1-Amino-1-cyclopropanecarbonitrile hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7CIN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 127946-77-4 CAS MSDS (1-Amino-1-cyclopropanecarbonitrile hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [analytical chemistry standards for 1-Amino-1-cyclopropanecarbonitrile hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284011#analytical-chemistry-standards-for-1-amino-1-cyclopropanecarbonitrile-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com